molecular formula C14H11F3N2O3 B12523171 ({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid CAS No. 651723-76-1

({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid

Cat. No.: B12523171
CAS No.: 651723-76-1
M. Wt: 312.24 g/mol
InChI Key: NRIGXQKZRYRKSY-UHFFFAOYSA-N
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Description

({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid: is a synthetic organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a phenyl groupThe presence of the trifluoromethyl group is particularly noteworthy, as it can significantly influence the compound’s chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of ({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and electronic effects. This can lead to the inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby exerting anti-inflammatory effects . Additionally, the compound may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer activity .

Comparison with Similar Compounds

Properties

CAS No.

651723-76-1

Molecular Formula

C14H11F3N2O3

Molecular Weight

312.24 g/mol

IUPAC Name

2-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxyacetic acid

InChI

InChI=1S/C14H11F3N2O3/c1-8-6-11(22-7-12(20)21)19-13(18-8)9-2-4-10(5-3-9)14(15,16)17/h2-6H,7H2,1H3,(H,20,21)

InChI Key

NRIGXQKZRYRKSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)OCC(=O)O

Origin of Product

United States

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